molecular formula C18H14 B14680261 (9Z,11Z,13Z)-Cyclonona[ef]heptalene CAS No. 33349-27-8

(9Z,11Z,13Z)-Cyclonona[ef]heptalene

Cat. No.: B14680261
CAS No.: 33349-27-8
M. Wt: 230.3 g/mol
InChI Key: VCMJMBOFHXCMIV-UHFFFAOYSA-N
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Description

(9Z,11Z,13Z)-Cyclonona[ef]heptalene is a hypothetical or less-studied cyclic polyene characterized by a nine-membered carbon ring system with three conjugated double bonds in the Z (cis) configuration at positions 9, 11, and 12. The compound’s structure suggests significant ring strain due to the non-planar geometry of medium-sized rings, combined with electronic delocalization from the conjugated triene system. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural features align with known cyclic and polyunsaturated systems, such as fatty acid derivatives and heterocycles .

Properties

CAS No.

33349-27-8

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

tricyclo[9.6.1.06,18]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene

InChI

InChI=1S/C18H14/c1-2-4-10-16-12-6-8-14-17-13-7-5-11-15(9-3-1)18(16)17/h1-14H

InChI Key

VCMJMBOFHXCMIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC2=CC=CC=C3C2=C(C=C1)C=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of (9Z,11Z,13Z)-Cyclonona[ef]heptalene involves several steps, including the formation of the heptalene core. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of heptalene derivatives often requires the use of strong bases and high temperatures to facilitate the cyclization process . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

(9Z,11Z,13Z)-Cyclonona[ef]heptalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

(9Z,11Z,13Z)-Cyclonona[ef]heptalene has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons. In biology, its derivatives have been studied for their potential biological activities, including anticancer properties . In the field of materials science, this compound and its derivatives are investigated for their optoelectronic properties, making them potential candidates for use in organic electronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Polyenes and Fatty Acid Derivatives

Arachidonic Acid (20:4 (5Z,8Z,11Z,14Z))
  • Structure : A 20-carbon fatty acid with four conjugated Z-configured double bonds.
  • Comparison: Unlike (9Z,11Z,13Z)-Cyclonona[ef]heptalene, arachidonic acid is a linear molecule, but its conjugated double bonds contribute to membrane fluidity and signaling roles.
Microalgae-Derived Cyclopropane Fatty Acids (e.g., 8-(2-octylcyclopropyl)octadecanoate)
  • Structure : Cyclopropane rings fused to fatty acid chains.
  • Comparison: Cyclopropane rings introduce torsional strain, similar to the nine-membered ring in Cyclonona[ef]heptalene. However, the latter’s conjugated triene system could enable unique photochemical or thermal behaviors absent in saturated cyclopropane systems .

Heterocyclic Compounds

(7R,9R)-7-Ethoxycarbonyl-9-methyl-1,4-dithia-8-azaspiro[5.4]decane (10a)
  • Structure : A spirocyclic compound combining a five-membered dithia ring and a four-membered azaspiro system.
  • Comparison: While structurally distinct, the synthesis of such heterocycles (e.g., using BF3·Et2O and Raney nickel ) highlights methodologies that could apply to Cyclonona[ef]heptalene, such as ring-closing metathesis or stereoselective cyclization.

Conjugated Linear Polyenes

Methyl 9-Oxoundecenoate (Compound 6 in )
  • Structure : A linear ester with a terminal ketone and double bond.
  • Comparison: Linear polyenes like this lack the strain and electronic effects of cyclic systems.

Structural and Functional Data Table

Compound Name Ring Size Double Bonds (Positions, Configuration) Key Properties/Sources
This compound 9 9Z,11Z,13Z Hypothetical, conjugated system
Arachidonic Acid (20:4) N/A 5Z,8Z,11Z,14Z Linear, bioactive lipid
8-(2-Octylcyclopropyl)octadecanoate 3 (cyclopropane) None Microalgae-derived, saturated
(7R,9R)-7-Ethoxycarbonyl-9-methyl-1,4-dithia-8-azaspiro[5.4]decane 5/4 (spiro) None Heterocyclic, synthetic

Research Implications and Gaps

The absence of direct experimental data for this compound underscores the need for targeted synthesis and characterization. Potential research directions include:

  • Synthesis : Adapting methods from (e.g., Hoveyda-Grubbs catalysts for ring-closing metathesis) or (stereoselective cyclization).
  • Stability Studies : Investigating ring strain and conjugation effects via computational modeling or spectroscopic analysis.
  • Applications : Exploring its utility in materials science (e.g., conductive polymers) or catalysis, leveraging its conjugated system.

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